

# A Comparative Review of Vanoxerine Pharmacokinetics Across Species

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## Compound of Interest

Compound Name: Vanoxerine

Cat. No.: B1584691

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of **Vanoxerine** (GBR12909), a potent and selective dopamine reuptake inhibitor, across various species. The information presented herein is intended to support researchers and professionals in the field of drug development by offering a consolidated overview of existing experimental data.

## Cross-Species Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for **Vanoxerine** in humans, rhesus monkeys, dogs, and rats. It is important to note that while detailed quantitative data is available for humans, the information for animal species is more limited and often qualitative or based on efficacy studies rather than dedicated pharmacokinetic analyses.

Species	Route of Administration	Dose	Half-life (t1/2)	Cmax	Tmax	AUC	Clearance (CL)	Notes
Human	Oral	25 mg	-	17.9 nmol/L	0.91 h	81 h·nmol/L	660 L/h	Data from a multiple-dose study in 14 healthy subjects.
Oral	75 mg	53.5 h	81.1 nmol/L	0.93 h	365 h·nmol/L	478 L/h	Nonlinear pharmacokinetics observed with disproportionately higher concentrations at higher doses.	
Oral	125 mg	66.0 h	236.5 nmol/L	1.13 h	1116 h·nmol/L	250 L/h	Elimination half-life estimated at 1-2 days	

in  
another  
study.

Selectiv  
ely  
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cocaine  
self-  
adminis  
tration.

Rhesus Monkey	Intraven ous	1 mg/kg	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d
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Eliminat  
ed  
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tration.

Intraven ous	3 mg/kg	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	At 10 mg/kg, occupie d ~70% of dopami ne transpo rters.
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Dog	Oral	90-270 mg (hourly)	Not Reporte d	76-99 ng/mL (effectiv e plasma concent ration)	Not Reporte d	Not Reporte d	Not Reporte d	Effectiv e in terminat ing induced atrial flutter and fibrillati on. Tolerate
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									d plasma concent rations up to 550 ng/mL without harmful side effects.
									Elicited dose- depend ent behavio ral activati on. Prolong ed treatme nt showed potentia l to reverse cocaine addictio n process es.
Rat	Intraper itoneal	1, 10, 20 mg/kg	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	

## Experimental Protocols

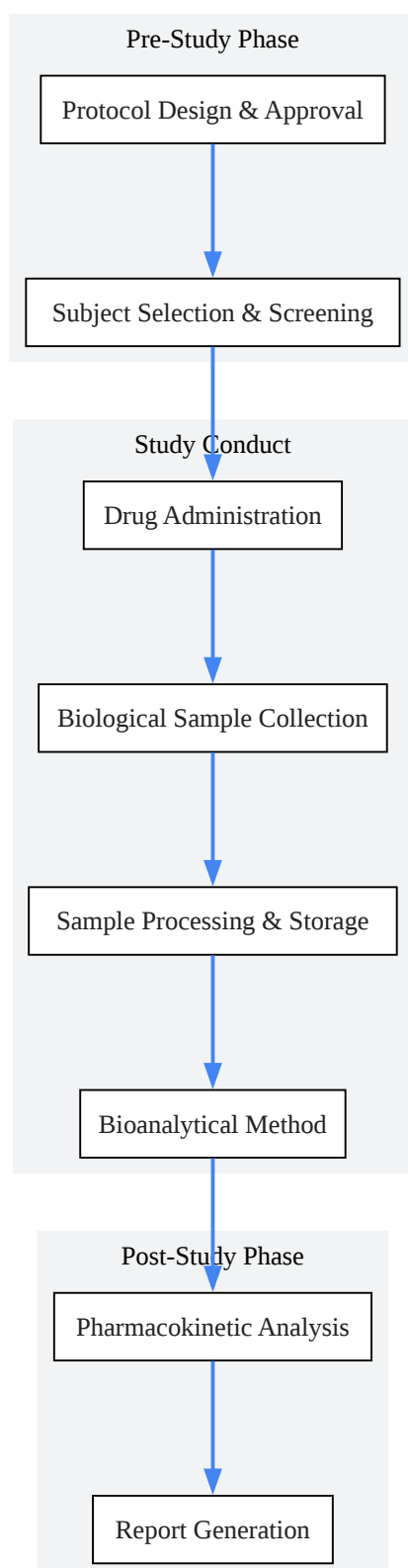
The pharmacokinetic data presented in this guide are derived from various preclinical and clinical studies. While specific protocols vary between studies, a generalized methodology can be outlined.

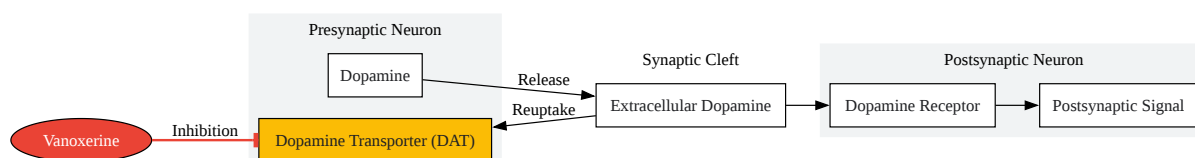
**Human Studies:** Human pharmacokinetic studies for **Vanoxerine** have typically involved open-label, dose-escalating designs in healthy volunteers. Participants are administered single or multiple oral doses of **Vanoxerine**, and blood samples are collected at predetermined time points. Serum or plasma is then analyzed for **Vanoxerine** concentrations using methods such as High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters are subsequently calculated from the concentration-time data.

**Animal Studies:** In animal studies, the route of administration has varied depending on the research objective. For instance, in rhesus monkeys, intravenous infusions were used to assess the immediate effects on cocaine self-administration. In dogs, oral administration was employed to determine the efficacy in treating cardiac arrhythmias. In rats, intraperitoneal injections were common for evaluating behavioral responses. Blood samples are collected, typically via indwelling catheters, at various time points post-administration. Plasma or serum is then processed and analyzed for drug concentrations to determine pharmacokinetic profiles.

## Generalized Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study, from subject selection to data analysis.





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